7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-fluoro-4-methoxyphenyl group and an oxoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Preparation of 3-fluoro-4-methoxyphenylboronic acid: This intermediate can be synthesized via the reaction of 3-fluoro-4-methoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Formation of the oxoethoxy moiety: The oxoethoxy group can be introduced through the reaction of an appropriate aldehyde with a suitable reagent, such as vinylmagnesium bromide.
Coupling with chromen-2-one: The final step involves the coupling of the prepared intermediates with chromen-2-one under suitable conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxoethoxy group to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of the oxoethoxy group.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Contains a similar phenyl ring with fluorine and methoxy groups but has a different functional group.
Uniqueness
Properties
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-22-16-6-3-12(8-14(16)19)15(20)10-23-13-5-2-11-4-7-18(21)24-17(11)9-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAPSVLRJYMGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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